molecular formula C12H15N3O4S B085691 Sulfamidopyrine CAS No. 117-38-4

Sulfamidopyrine

Cat. No. B085691
CAS RN: 117-38-4
M. Wt: 297.33 g/mol
InChI Key: VRESBCAKEFFDQB-UHFFFAOYSA-N
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Description

Sulfamidopyrine, also known as Melaminsulfone, is a derivative of the nonopioid 4-methylaminoantipyrine prodrug metamizole . It is a solid compound with a molecular formula of C12H15N3O4S . The compound is used for analytical study .


Molecular Structure Analysis

The molecular structure of Sulfamidopyrine is represented by the SMILES notation: CN(C(C)=C1NCS(O)(=O)=O)N(C2=CC=CC=C2)C1=O . The InChI code for Sulfamidopyrine is InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19); .


Physical And Chemical Properties Analysis

Sulfamidopyrine is a solid compound . It has a molecular formula of C12H15N3O4S and a formula weight of 320.3 . The compound is soluble in DMF (5 mg/ml), DMSO (20 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

  • Treatment of Pneumonia in Infancy and Childhood : Sulfapyridine has been used in the treatment of pneumonia in infants and children, demonstrating favorable effects in human beings based on animal experiments (Wilson et al., 1939).

  • Sulfonamide Inhibitors : Sulfonamide compounds, including sulfapyridine, are significant classes of synthetic bacteriostatic antibiotics used for treating bacterial infections. They are also present in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).

  • Dihydropteroate Synthase Polymorphisms in Pneumocystis carinii : Sulfapyridine and other sulfa drugs are used in the treatment and prophylaxis of Pneumocystis carinii pneumonia, with studies showing sequence variation in the sulfa target enzyme, dihydropteroate synthase (Lane et al., 1997).

  • Therapeutic Applications of Sulfamates : Sulfamates, derived from sulfamic acid, show specific biological activities and include sulfapyridine. They are used as antibiotics, antiviral agents, and in anticancer drugs (Winum et al., 2004).

  • Antioxidant Activity of Azo-Sulfa Compounds : Research on azo-sulfa compounds, derived from sulfa drugs like sulfapyridine, has shown good antioxidant activities, which can be enhanced by attaching heterocyclic rings to the azo-sulfa compounds (Muhammad-Ali et al., 2019).

  • Treatment of Ocular Infections : Sulfapyridine has been used successfully in the treatment of ocular infections since its introduction in 1937 (Thygeson, 1943).

  • Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfapyridine and related compounds are important inhibitors of carbonic anhydrase, a key enzyme in treating glaucoma, obesity, cancer, and CNS-affecting diseases (Carta et al., 2014).

  • Sulfadiazine Therapeutic Evaluation : Sulfadiazine, closely related to sulfapyridine, has been studied for its efficacy against bacterial infections and toxicity in patients (Finland et al., 1941).

properties

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESBCAKEFFDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017066
Record name Sulfamidopyrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamidopyrine

CAS RN

117-38-4
Record name 1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-38-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamidopyrine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamidopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117-38-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFAMIDOPYRINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kaserer, V Temml, Z Kutil, T Vanek, P Landa… - European journal of …, 2015 - Elsevier
… Biological data for 19 of the top-20 ranked compounds were available, because sulfamidopyrine was not available for testing anymore. The activity of 9 of these 19 compounds could be …
Number of citations: 22 www.sciencedirect.com
KH Frömming, W Ditter, D Horn - Journal of Pharmaceutical …, 1981 - Wiley Online Library
The interaction of 32 drugs of diverse chemical structure with cross‐linked insoluble polyvinylpyrrolidone (crospovidone) was studied. By using a polymer to drug ratio of 10:1, the …
Number of citations: 19 onlinelibrary.wiley.com

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